Ramelteon impurity D chemical structure and properties
Ramelteon impurity D chemical structure and properties
A Note on Nomenclature: The designation "Ramelteon Impurity D" is not consistently defined across commercial suppliers and is not currently listed in major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). This guide will focus on the chemical entity most frequently designated as Ramelteon Impurity D by chemical suppliers, which is N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide (CAS 880152-61-4) . It is crucial for researchers and drug development professionals to confirm the identity of any impurity standard with definitive analytical techniques, as other molecules are also marketed under the same name.
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of Ramelteal Impurity D, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
Ramelteon Impurity D is structurally very similar to the active pharmaceutical ingredient (API) Ramelteon. The key difference lies in the acyl group attached to the ethylamine side chain; Impurity D possesses an isobutyryl group in place of the propionyl group found in Ramelteon.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-methyl-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide[1] |
| Synonym | N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide[1] |
| CAS Number | 880152-61-4 |
| Molecular Formula | C17H23NO2[1] |
| Molecular Weight | 273.37 g/mol [1] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of Ramelteon Impurity D are not widely published. The following table includes predicted values and general properties.
| Property | Value | Source |
| Boiling Point | 458.9 ± 24.0 °C | Predicted[2] |
| Density | 1.099 ± 0.06 g/cm³ | Predicted[2] |
| Storage | Store at -20°C | [1] |
Potential Synthesis and Formation Pathway
Ramelteon Impurity D is likely formed as a process-related impurity during the synthesis of Ramelteon. The final step in many reported syntheses of Ramelteon involves the acylation of the key amine intermediate, (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine.
The formation of Ramelteon Impurity D can be postulated to occur if isobutyryl chloride or a related isobutyryl-donating reagent is present as a contaminant in the propionyl chloride used for the synthesis of Ramelteon.
Experimental Protocol: Synthesis of the Amine Precursor
While a specific protocol for the impurity is not available, the synthesis of the amine precursor is a key step. The following is a generalized representation based on published Ramelteon syntheses.
Analytical Characterization
The identification and quantification of Ramelteon Impurity D in the drug substance or product are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for separating Ramelteon from its impurities has been described, which can be adapted and optimized for the specific quantification of Impurity D.
Experimental Protocol: General HPLC Method
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Column: Octadecylsilane (C18) bonded silica gel.
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Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine solution, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile).[3]
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Detection: UV spectrophotometry, typically in the range of 210-310 nm.[3]
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Column Temperature: Controlled, for example, at 20-45 °C.[3]
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Flow Rate: Typically 0.5-2.0 mL/min.[3]
Data Presentation: Spectroscopic Data (Hypothetical)
As detailed spectroscopic data for Ramelteon Impurity D is not publicly available, the following table is a representation of the expected data based on its chemical structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tricyclic core protons, ethyl side chain protons, and a characteristic signal for the isobutyryl group (a doublet for the two methyl groups and a septet for the methine proton). |
| ¹³C NMR | Resonances for the aromatic, furan, and indane carbons, as well as signals for the amide carbonyl and the carbons of the isobutyryl group. |
| Mass Spec. | A molecular ion peak [M+H]⁺ at m/z 274.18, corresponding to the molecular formula C17H23NO2. |
| IR Spec. | Characteristic absorption bands for the N-H stretch of the secondary amide, C=O stretch of the amide, and aromatic C-H stretches. |
Other Potential "Ramelteon Impurity D" Structures
It is important for researchers to be aware of other molecules that have been labeled as "Ramelteon Impurity D". These include:
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bis(2-(2, 6, 7, 8-tetrahydro-1H-indeno[5, 4-b]furan-8-yl)ethyl)amine:
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Molecular Formula: C26H31NO2
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Molecular Weight: 389.53 g/mol
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Note: This appears to be a dimeric impurity, potentially formed by the reaction of the amine precursor with a reactive intermediate.[4]
-
-
4-Acetyl Ramelteon:
Conclusion
Ramelteon Impurity D, identified as N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide, is a critical process-related impurity in the synthesis of Ramelteon. Its structural similarity to the API necessitates robust analytical methods for its detection and quantification to ensure the quality, safety, and efficacy of the final drug product. The ambiguity in its nomenclature among suppliers underscores the need for rigorous in-house characterization and confirmation of all impurity reference standards. Further research to publish detailed experimental data and analytical protocols for this and other Ramelteon impurities would be highly beneficial to the pharmaceutical community.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. CN105277628A - Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation - Google Patents [patents.google.com]
- 4. Ramelteon synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Acetyl Ramelteon - CAS - 1346598-94-4 | Axios Research [axios-research.com]
- 6. veeprho.com [veeprho.com]
